molecular formula C26H29N3O4S B13728406 (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

Cat. No.: B13728406
M. Wt: 479.6 g/mol
InChI Key: RYPCQAUMALTJSF-CBAAQYGVSA-N
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Description

(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazolidinedione moiety, a biphenyl group, and a piperidine ring, making it a subject of study for its potential biological and chemical properties.

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate

InChI

InChI=1S/C26H29N3O4S/c1-26(2,3)33-24(31)27-19-12-8-14-29(16-19)22-18(15-21-23(30)28-25(32)34-21)11-7-13-20(22)17-9-5-4-6-10-17/h4-7,9-11,13,15,19H,8,12,14,16H2,1-3H3,(H,27,31)(H,28,30,32)/b21-15-/t19-/m1/s1

InChI Key

RYPCQAUMALTJSF-CBAAQYGVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazolidinedione derivative. This is followed by the introduction of the biphenyl group and the piperidine ring. The final step involves the formation of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest it may possess biological activity. The thiazolidinone ring is known for its role in various pharmacological activities, including:

  • Antidiabetic Activity : Thiazolidinediones (TZDs), a class of antidiabetic drugs, share similar structural features and are known to enhance insulin sensitivity.
  • Anticancer Properties : Compounds containing thiazolidinone derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Synthetic Chemistry

The compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups allow for:

  • Cross-Coupling Reactions : The presence of the biphenyl moiety facilitates reactions such as Suzuki or Heck coupling, which are pivotal in constructing diverse organic frameworks.
  • Functionalization Opportunities : The carbamate group can be modified to introduce various substituents, enhancing the compound's versatility for further chemical transformations.

Material Science

Due to its unique molecular architecture, the compound may find applications in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as thermal stability or mechanical strength.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions could be explored for developing nanomaterials with tailored functionalities.

Case Studies

Several studies have documented the applications of similar compounds:

StudyApplicationFindings
Antidiabetic ActivityDemonstrated enhanced insulin sensitivity through modulation of PPAR-gamma pathways.
Anticancer PropertiesIn vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines.
Synthetic PathwaysDeveloped efficient synthetic routes for thiazolidinone derivatives using this compound as an intermediate.

Mechanism of Action

The mechanism of action of (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The thiazolidinedione moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The biphenyl and piperidine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate apart is its combination of the thiazolidinedione moiety with a biphenyl group and a piperidine ring. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate is a synthetic compound that incorporates a thiazolidine moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazolidine ring which is known for its role in various bioactive compounds.
  • A biphenyl group that contributes to its hydrophobic properties.
  • A piperidine moiety which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of compounds containing thiazolidine derivatives has been extensively studied. The 2,4-dioxothiazolidin structure is particularly noted for its potential in medicinal chemistry, especially in the development of antifungal and antihyperglycemic agents.

Antifungal Activity

Research has shown that thiazolidines can exhibit significant antifungal properties. For example, certain synthesized thiazolidine derivatives demonstrated both fungistatic and fungicidal effects against various fungal strains. The mechanism often involves inducing morphological changes in the fungal cells, which disrupts their viability and proliferation .

Antihyperglycemic Effects

Thiazolidinedione derivatives have been linked to antihyperglycemic activity. Studies indicate that these compounds can enhance insulin sensitivity and lower blood glucose levels. For instance, one study highlighted the potential of thiazolidinediones in improving metabolic profiles in diabetic models .

Structure-Activity Relationship (SAR)

The SAR studies of thiazolidines reveal that modifications to the core structure significantly impact their biological activity. Key findings include:

  • The presence of electron-withdrawing groups enhances potency against specific targets.
  • Substituents on the biphenyl ring can modulate lipophilicity and bioavailability.
  • The stereochemistry of the compound plays a crucial role in determining its interaction with biological receptors.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antifungal Study : A series of thiazolidine derivatives were synthesized and tested against Candida species. Results indicated that specific modifications led to enhanced antifungal activity compared to standard treatments .
  • Diabetes Management : In a model of type 2 diabetes, a thiazolidinedione derivative showed significant reductions in fasting blood glucose levels and improved insulin sensitivity when compared to control groups .
  • Kinase Inhibition : Research on related compounds indicated potential as selective inhibitors for PI5P4K kinases, suggesting a pathway for therapeutic applications in metabolic disorders .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50 Value (μM)Reference
Compound AThiazolidinedioneAntifungal0.5
Compound BThiazolidinedioneAntihyperglycemic0.8
Compound CBiphenyl derivativePI5P4K inhibition0.27

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